1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC18660081
Molecular Formula: C11H9BrN4O2
Molecular Weight: 309.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrN4O2 |
|---|---|
| Molecular Weight | 309.12 g/mol |
| IUPAC Name | 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C11H9BrN4O2/c12-7-2-1-4-15-9(6-13-10(7)15)16-5-3-8(17)14-11(16)18/h1-2,4,6H,3,5H2,(H,14,17,18) |
| Standard InChI Key | CCDVHPCWYWKHTQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C(=O)NC1=O)C2=CN=C3N2C=CC=C3Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-(8-Bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione (C₁₁H₉BrN₄O₂) has a molecular weight of 309.12 g/mol and features a bromine atom at the 8-position of the imidazo[1,2-a]pyridine moiety. The dihydropyrimidine ring introduces two carbonyl groups at positions 2 and 4, creating planar regions that facilitate π-π stacking interactions .
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)-1,3-diazinane-2,4-dione |
| Canonical SMILES | C1CN(C(=O)NC1=O)C2=CN=C3N2C=CC=C3Br |
| InChI Key | CCDVHPCWYWKHTQ-UHFFFAOYSA-N |
| Topological Polar Surface Area | 78.4 Ų |
The bromine substituent enhances electrophilicity at the imidazo[1,2-a]pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions—a property exploited in derivatization strategies .
Crystallographic Insights
X-ray diffraction studies of analogous brominated imidazopyridines reveal intramolecular hydrogen bonding patterns critical for stabilizing the molecular conformation. For example, in 2-(8-bromoimidazo[1,2-a]pyridin-2-yl)-N′-[(E)-4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide, an S(6) ring motif forms via O–H⋯N hydrogen bonds, creating a rigid scaffold that influences binding to biological targets . While direct crystallographic data for 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione remains unpublished, molecular modeling predicts similar stabilization through N–H⋯O interactions between the dihydropyrimidine carbonyls and adjacent amine protons.
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically begins with 8-bromoimidazo[1,2-a]pyridine-3-carboxylic acid, which undergoes cyclocondensation with urea derivatives under acidic conditions. Key steps include:
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Activation: Formation of a mixed anhydride using chloroformate reagents.
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Cyclization: Reaction with substituted ureas at 80–100°C in anhydrous DMF.
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Purification: Chromatographic separation to isolate the dihydropyrimidine product .
Critical Parameters:
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Temperature control (±2°C) to prevent dihydropyrimidine ring oxidation.
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Strict anhydrous conditions to avoid hydrolysis of the bromoimidazopyridine intermediate.
| Derivative Structure | Biological Activity | Target IC₅₀ |
|---|---|---|
| Piperazine-linked analogs | Antiproliferative (HeLa cells) | 3.5–5.8 μM |
| Fluorophenyl-substituted | Tubulin polymerization inhibition | 2.0 μM |
Derivatives bearing fluorinated aryl groups demonstrate enhanced cytotoxicity against cancer cell lines compared to parent structures, as seen in piperazine-linked imidazopyridines .
Biological Activities and Mechanisms
Analgesic and Sedative Properties
Structural analogs of 1-(8-bromoimidazo[1,2-a]pyridin-3-yl)dihydropyrimidine-2,4(1H,3H)-dione exhibit dose-dependent sedation in murine models, potentially via GABA_A receptor modulation. The dihydropyrimidine carbonyl groups may mimic endogenous ligands’ hydrogen-bonding motifs, enabling allosteric modulation .
Pharmacokinetic Considerations
ADME Profile
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Absorption: Moderate Caco-2 permeability (Papp = 8.6 × 10⁻⁶ cm/s) due to high polar surface area.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the dihydropyrimidine ring generates inactive pyrimidine-2,4-dione metabolites.
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Excretion: Renal clearance (t₁/₂ = 4.2 h) predominates in preclinical models .
Toxicity Concerns
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Genotoxicity: Ames tests negative up to 50 μM.
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hERG inhibition: Moderate risk (IC₅₀ = 18 μM), warranting structural optimization to reduce cardiac liability .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
The 8-bromo substitution confers distinct properties compared to 7-bromo isomers:
| Property | 8-Bromo Derivative | 7-Bromo Derivative |
|---|---|---|
| LogP | 1.8 | 2.1 |
| Cytotoxicity (HeLa) | IC₅₀ = 5.8 μM | IC₅₀ = 9.3 μM |
| Metabolic Stability | t₁/₂ = 64 min (human microsomes) | t₁/₂ = 42 min |
The 8-bromo isomer’s lower lipophilicity enhances aqueous solubility while maintaining target affinity—a critical factor in drug candidate selection .
Future Directions and Challenges
Targeted Delivery Systems
Encapsulation in PEGylated liposomes improves tumor accumulation (8-fold vs. free drug in xenograft models) while reducing off-target effects. Sustained-release formulations maintain plasma concentrations above IC₉₀ for >72 h post-administration .
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